Sensory Threshold Differentiation: 1,1-Diethoxy-3-methylbutane vs. Parent Aldehyde and Ester in Sake
In a controlled study of sake spoilage, 1,1-diethoxy-3-methylbutane (1,1-DEB) exhibited a sensory detection threshold of 1.2 ppm. This value is intermediate between its parent aldehyde, iso-valeraldehyde (i-Val), at 1.8 ppm, and its related ester, ethyl iso-valerate (EtOVal), at 0.5 ppm [1]. This indicates that 1,1-DEB is perceived at a lower concentration than the free aldehyde but higher than the ester, directly influencing its contribution to the overall flavor profile.
| Evidence Dimension | Sensory Threshold in Sake |
|---|---|
| Target Compound Data | 1.2 ppm |
| Comparator Or Baseline | Iso-valeraldehyde: 1.8 ppm; Ethyl iso-valerate: 0.5 ppm |
| Quantified Difference | 1.5x lower than i-Val; 2.4x higher than EtOVal |
| Conditions | Sake matrix; sensory evaluation using thermal desorption cold trap injector (TCT) and purge and cold trap injector (PTI) for volatile concentration |
Why This Matters
This precise threshold data is critical for formulators seeking to replace the more pungent iso-valeraldehyde with a milder acetal while avoiding the low-threshold, overpowering character of ethyl iso-valerate.
- [1] Nishimura, A. (1995). A STUDY OF SAKE MUREKA. Seibutsu Kogaku Kaishi, 73(3), 213-223. HERO EPA ID: 4886391. View Source
